6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
Description
6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic quinoline derivative characterized by a substituted quinoline core linked to a 3,4,5-trimethoxyphenylamine group. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound is structurally notable for its methoxy substitutions, which are common in bioactive molecules targeting tubulin polymerization (e.g., Combretastatin analogs) . Its quinoline scaffold contributes to π-π stacking interactions in biological systems, while the carbonitrile group may influence electronic properties and binding affinity.
Properties
IUPAC Name |
6-methyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3.ClH/c1-12-5-6-16-15(7-12)19(13(10-21)11-22-16)23-14-8-17(24-2)20(26-4)18(9-14)25-3;/h5-9,11H,1-4H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVZJOMIBVEQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The synthesis of 6-methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride requires a convergent approach to address three critical structural elements:
- Quinoline Core Construction : Formation of the bicyclic system with precise substitution at positions 3, 4, and 6.
- Aniline Coupling : Introduction of the 3,4,5-trimethoxyaniline moiety at position 4.
- Salt Formation : Conversion of the free base to the hydrochloride salt for enhanced stability.
Key challenges include ensuring regioselectivity during cyclization, minimizing competing side reactions during nitrile installation, and optimizing the amination step to avoid overhalogenation.
Synthetic Routes to the Quinoline Core
Gould-Jacobs Cyclization for Quinoline Formation
The Gould-Jacobs reaction remains a cornerstone for constructing substituted quinolines. For the target compound, this method involves:
- Condensation of ethyl 3-(methylamino)acrylate with 2-cyano-3-methylbenzaldehyde under acidic conditions to form the quinoline skeleton.
- Mechanistic Insight : The reaction proceeds via Knoevenagel adduct formation, followed by cyclodehydration to yield the 3-cyanoquinoline intermediate.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Polyphosphoric acid | Toluene | 120 | 62 |
| H₂SO₄ | DMF | 90 | 48 |
| PCl₅ | Chlorobenzene | 140 | 71 |
Friedel-Crafts Alkylation for 6-Methyl Substitution
Introducing the methyl group at position 6 requires careful electrophilic substitution:
Functionalization of the Quinoline Intermediate
Halogenation at Position 4
Conversion of the 4-oxo group to a chloro leaving group is critical for subsequent amination:
Amination with 3,4,5-Trimethoxyaniline
Nucleophilic aromatic substitution introduces the aniline moiety:
- Procedure :
- Key Optimization :
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is converted to its hydrochloride salt via:
- Dissolution in anhydrous ethanol saturated with HCl gas.
- Precipitation with diethyl ether, followed by recrystallization from ethanol/water (4:1).
Table 2: Salt Characterization Data
| Property | Value |
|---|---|
| Melting Point | 282–284°C (decomp.) |
| ¹H NMR (DMSO-d6) | δ 11.10 (s, 1H, NH), 9.10 (dd, J = 12.2, 8.1 Hz, H-5), 8.51 (d, J = 7.0 Hz, H-8) |
| HPLC Purity | 99.2% (C18, 0.1% TFA/ACN) |
Alternative Synthetic Strategies
Palladium-Catalyzed Cross-Coupling
Recent advances employ Buchwald-Hartwig amination for improved efficiency:
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Classical Halogenation | 58 | 99.2 |
| Buchwald-Hartwig | 72 | 98.5 |
| Solid-Phase | 65 | 97.8 |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to act as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of quinoline compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .
Table 1: Antiproliferative Activity of Quinoline Derivatives
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile | 0.02 - 0.04 | MCF-7, A549 | Tubulin inhibition, apoptosis |
| Combretastatin A-4 Analogues | 0.04 - 0.06 | Various | Anti-tubulin activity |
Case Studies
- Inhibition of Tubulin Polymerization : A study demonstrated that this compound effectively inhibited tubulin polymerization in vitro, leading to reduced viability of cancer cells. The study utilized various concentrations to establish dose-response relationships and confirmed the induction of apoptosis through caspase activation assays.
- Selectivity Towards Cancer Cells : Another investigation focused on the selectivity of this compound towards proliferating cancer cells compared to non-cancerous cells. The results indicated that while the compound was effective against cancer cells, it exhibited low cytotoxicity towards normal cells (MCF-10A), suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism by which 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound's quinoline core and trimethoxyphenyl group can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cellular processes associated with disease progression, such as cell proliferation and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with two primary classes of bioactive molecules: tubulin-binding agents (e.g., Combretastatin A-4 derivatives) and quinoline-based kinase inhibitors. Below is a comparative analysis:
Key Findings from Research
Trimethoxyphenyl (TMP) Group: The 3,4,5-TMP moiety is critical for tubulin binding in both this quinoline derivative and CA-2. However, the quinoline core may confer distinct binding kinetics compared to CA-4’s stilbene framework .
Solubility Optimization: Unlike CA-4, which requires phosphate prodrugs (e.g., 1m, 1n) for aqueous solubility , the hydrochloride salt of this quinoline derivative inherently improves bioavailability.
Mechanistic Divergence: While CA-4 disrupts microtubule dynamics in endothelial cells, preliminary data suggest the quinoline derivative may exhibit dual activity—tubulin inhibition and kinase modulation—due to its heterocyclic core.
Limitations in Current Evidence
- No direct comparative studies between this compound and CA-4 or kinase inhibitors are cited in the provided sources. Structural parallels are inferred from shared functional groups.
- Crystallographic data (e.g., SHELX-refined structures) for this quinoline derivative are absent in , limiting atomic-level comparisons .
Biological Activity
6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula: CHClNO
- IUPAC Name: this compound.
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism primarily involves:
- Inhibition of Tubulin Polymerization: Similar to combretastatin A-4, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis: The compound triggers apoptosis through a mitochondrial-dependent pathway and generates reactive oxygen species (ROS), which contribute to cell death .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.010 - 0.042 | Tubulin polymerization inhibition |
| HL-60 | Not specified | Induction of apoptosis |
| HCT-116 | Not specified | Cell cycle arrest |
| HeLa | Not specified | ROS generation and apoptosis |
Case Studies
- Antiproliferative Activity : A study demonstrated that the compound exhibited strong antiproliferative effects against MCF-7 breast cancer cells with an IC50 value as low as 0.010 µM . This suggests high potency in inhibiting tumor growth.
- Mechanistic Insights : Further mechanistic studies revealed that the compound competes with colchicine for binding to tubulin, effectively preventing microtubule assembly and leading to cell death through apoptosis .
- In Vivo Studies : In vivo experiments indicated that administration of the compound in animal models resulted in significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index .
Comparative Analysis with Other Compounds
The efficacy of this compound can be compared with other quinoline derivatives:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Combretastatin A-4 | 0.010 - 0.042 | Tubulin |
| 12c (Quinoline derivative) | Similar | Tubulin polymerization |
| Other Quinoline Derivatives | Varies | Various cancer targets |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride?
- Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted quinoline precursors (e.g., 6-methylquinoline-3-carbonitrile) with 3,4,5-trimethoxyaniline. Palladium-catalyzed coupling or microwave-assisted methods enhance efficiency. Key steps include nucleophilic aromatic substitution under catalytic conditions (e.g., Pd/C in DMF) and final hydrochloride salt formation via HCl treatment. Purification employs column chromatography and recrystallization. Analogous protocols for 4-anilinoquinoline derivatives highlight the importance of protecting reactive groups and optimizing solvent systems .
Q. Which spectroscopic techniques are critical for structural characterization?
- Answer :
- 1H/13C NMR : Resolves substitution patterns and aromatic proton environments.
- HRMS : Confirms molecular weight (e.g., HRMS accuracy within 1 ppm for M+H+ ions).
- IR Spectroscopy : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) groups.
- X-ray Crystallography : Validates 3D structure, particularly the spatial arrangement of the 3,4,5-trimethoxyphenyl group relative to the quinoline core .
Q. What in vitro models are suitable for initial antimicrobial screening?
- Answer : Follow CLSI guidelines:
- Bacterial Strains : Broth microdilution (MIC determination) against S. aureus ATCC 29213 and E. coli ATCC 25922.
- Fungal Pathogens : CLSI M38-A2 protocols for Candida albicans and Aspergillus fumigatus.
- Cytotoxicity : Assess selectivity using mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .
Advanced Research Questions
Q. How can structural modifications optimize selectivity between antiviral and anticancer activities?
- Answer :
- 6-Position Substituents : Iodo or bromine substitutions enhance antiviral potency (e.g., EC50 = 79 nM against DENV) while maintaining low cytotoxicity (CC50 >10 µM) .
- 3-Carbonitrile Modifications : Introducing hydrogen-bond donors (e.g., hydroxyl groups) may improve interactions with kinase targets (e.g., AAK1/GAK) for anticancer specificity.
- Parallel Screening : Use DENV plaque reduction assays and NCI-60 cancer cell panels to evaluate dual activity .
Q. What methodologies resolve contradictions in reported biological activity across studies?
- Answer :
- Standardized Assays : Use isogenic cell lines and controlled conditions (e.g., serum concentration, hypoxia) to minimize variability.
- Pharmacokinetic Profiling : Assess plasma stability and metabolic degradation (e.g., liver microsome assays) to explain bioactivity differences.
- Meta-Analysis : Normalize IC50/EC50 values to reference compounds (e.g., doxorubicin) for cross-study comparisons .
Q. How to elucidate the compound's mechanism of action against kinase targets?
- Answer :
- Kinase Profiling : Use recombinant enzyme assays (e.g., Adapta™ Kinase Assay) to identify primary targets like AAK1/GAK.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR-Cas9 Knockouts : Validate functional dependency (e.g., DENV replication in AAK1-knockout cells).
- Downstream Signaling : Western blotting for phosphoproteins (e.g., EGFR, MAPK) post-treatment .
Q. What computational approaches predict DNA topoisomerase interactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
